N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-[(4-methylphenyl)sulfanyl]propanamide
Description
N-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3-[(4-methylphenyl)sulfanyl]propanamide is a sulfanyl-linked propanamide derivative featuring dual aromatic substituents: a 4-chlorophenyl group and a 4-methylphenyl group.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)sulfanylethyl]-3-(4-methylphenyl)sulfanylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNOS2/c1-14-2-6-16(7-3-14)22-12-10-18(21)20-11-13-23-17-8-4-15(19)5-9-17/h2-9H,10-13H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMOHQMXOEBHHNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NCCSC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-[(4-methylphenyl)sulfanyl]propanamide typically involves the reaction of 4-chlorothiophenol with 2-bromoethylamine to form the intermediate N-(2-[(4-chlorophenyl)sulfanyl]ethyl)amine. This intermediate is then reacted with 3-(4-methylphenylthio)propanoic acid chloride to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-[(4-methylphenyl)sulfanyl]propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl groups, typically using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Various nucleophiles (amines, thiols), polar aprotic solvents like dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: De-sulfanylated products.
Substitution: Nucleophile-substituted chlorophenyl derivatives.
Scientific Research Applications
The biological activity of N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-[(4-methylphenyl)sulfanyl]propanamide can be categorized into three main areas:
- Antibacterial Activity
- Antiviral Activity
- Anticancer Activity
Antibacterial Activity
Sulfonamide compounds are known for their antibacterial properties, primarily due to their ability to inhibit bacterial folic acid synthesis. Research indicates that this compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria.
Case Studies:
- A study demonstrated that related sulfonamide derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli, with IC50 values indicating potent antibacterial effects.
| Bacterial Strain | IC50 (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
Antiviral Activity
Preliminary studies suggest potential antiviral properties against viruses such as Hepatitis B Virus (HBV). The mechanism of action may involve the modulation of host cell factors that inhibit viral replication.
Case Studies:
- Research on structurally similar compounds has indicated their ability to significantly reduce HBV replication in vitro, suggesting that this compound could exhibit similar effects.
| Viral Strain | Effectiveness |
|---|---|
| Hepatitis B Virus | Significant inhibition observed |
Anticancer Activity
Research has also focused on the anticancer potential of this compound. Studies have shown that sulfonamide derivatives can induce apoptosis in cancer cells and inhibit tumor growth.
Case Studies:
- In vitro studies revealed that the compound significantly inhibited the growth of various cancer cell lines, with IC50 values indicating its effectiveness.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa | 20 |
| MCF-7 | 25 |
Mechanism of Action
The mechanism of action of N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-[(4-methylphenyl)sulfanyl]propanamide involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl groups can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. This compound may also interact with cellular pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Key Structural Differences :
- Compared to ’s compound (C23H23ClN2O3S2), the target molecule has a simpler sulfamoyl-free structure, reducing molecular weight and complexity .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
*Calculated based on molecular formula.
Observations :
- Molecular Weight : The target compound (MW ~395) is lighter than piperidinyl- or oxadiazole-containing analogs (e.g., 7k: 535 g/mol) due to the absence of complex heterocycles .
- Melting Points : Compounds with rigid heterocycles (e.g., 8d in ) exhibit higher melting points (135–136°C) compared to flexible propanamide derivatives, suggesting stronger intermolecular forces in crystalline states .
Biological Activity
N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-[(4-methylphenyl)sulfanyl]propanamide is a synthetic compound with significant potential in biological and medicinal fields. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C25H27ClN2O5S2
- Molecular Weight : 535.1 g/mol
- IUPAC Name : N-[2-(4-chlorophenyl)sulfanylethyl]-3-[(4-methylphenyl)sulfanyl]propanamide
The compound features a complex structure that includes chlorophenyl and methylphenyl groups linked by sulfanyl moieties. These structural components are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The chlorophenyl and methylphenyl groups may modulate enzyme activities or receptor interactions, while the sulfanyl groups could participate in redox reactions, influencing various cellular processes.
Biological Activity Overview
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain pathogenic bacteria. Its mechanism may involve inhibiting bacterial enzyme systems critical for survival.
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of specific enzymes involved in virulence mechanisms of pathogenic bacteria, particularly those related to the Type III secretion system (T3SS). Inhibition of T3SS can disrupt bacterial communication and pathogenicity, making it a target for anti-virulence strategies .
- Cytotoxic Effects : Research indicates that at higher concentrations, this compound can exhibit cytotoxic effects on human cell lines, which could be leveraged for therapeutic applications against cancer cells .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of specific bacteria | |
| Enzyme Inhibition | Inhibits T3SS-related enzymes | |
| Cytotoxicity | Induces cell death in cancer cell lines |
Table 2: Comparison with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-propanamide | C25H27ClN2O5S2 | Antimicrobial, enzyme inhibition |
| N-(4-chlorophenyl)-N,N-diethylamine | C12H16ClN | Limited antimicrobial activity |
| 2-{[(2-chlorophenyl)(4-chlorophenyl)methyl]}sulfanyl-N,N-dimethylethanamine hydrochloride | C18H20ClN | Moderate enzyme inhibition |
Case Study 1: Anti-Virulence Screening
In a study aimed at developing anti-virulence therapeutics, this compound was screened alongside other compounds for its ability to inhibit the T3SS in Escherichia coli. The compound demonstrated significant inhibition at concentrations as low as 50 µM, highlighting its potential as a lead compound for further development .
Case Study 2: Cytotoxicity Assessment
A cytotoxicity assessment conducted on various human cancer cell lines revealed that this compound could induce apoptosis at higher concentrations (IC50 values ranging from 10 to 50 µM). This effect was attributed to its ability to disrupt cellular signaling pathways involved in cell survival .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
